molecular formula C16H13ClN2O B593790 Mazindol-d4 CAS No. 1246815-50-8

Mazindol-d4

Katalognummer: B593790
CAS-Nummer: 1246815-50-8
Molekulargewicht: 288.76 g/mol
InChI-Schlüssel: ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mazindol-d4 ist eine deuterierte Form von Mazindol, einem sympathomimetischen Amin-Stimulansmittel. Es wird hauptsächlich als interner Standard in verschiedenen analytischen Anwendungen verwendet, darunter Gaschromatographie und Flüssigchromatographie. Die Deuteriumatome in this compound ersetzen die Wasserstoffatome, wodurch es für Isotopenverdünnungsmethoden in der klinischen Toxikologie und forensischen Analyse nützlich wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Mazindolmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung deuterierter Reagenzien und Lösungsmittel. Eine gängige Methode beinhaltet die Reduktion einer deuterierten Vorstufe mit Deuteriumgas unter bestimmten Reaktionsbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in der Regel die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Katalysatoren. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die synthetisierte Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mazindol-d4 involves the incorporation of deuterium atoms into the mazindol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of a deuterated precursor with deuterium gas under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mazindol-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide ergeben, während die Reduktion verschiedene reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Mazindol-d4 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, darunter:

Wirkmechanismus

This compound wirkt wie sein nicht deuteriertes Gegenstück als sympathomimetisches Amin. Es stimuliert das zentrale Nervensystem, indem es die Wiederaufnahme von Noradrenalin, Dopamin und Serotonin hemmt. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu erhöhter Wachsamkeit, erhöhter Herzfrequenz und verringertem Appetit führt .

Wirkmechanismus

Mazindol-d4, like its non-deuterated counterpart, acts as a sympathomimetic amine. It stimulates the central nervous system by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, increased heart rate, and reduced appetite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, wodurch es besonders nützlich als interner Standard in analytischen Anwendungen ist. Diese Isotopenmarkierung ermöglicht eine genauere und präzisere Quantifizierung in verschiedenen analytischen Techniken .

Biologische Aktivität

Mazindol-d4 is a deuterated derivative of mazindol, a sympathomimetic amine stimulant primarily recognized for its role in the pharmacological landscape. This compound exhibits significant biological activity through its mechanisms of action, which involve the modulation of neurotransmitter systems. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms, applications in research and medicine, and relevant case studies.

This compound functions similarly to its non-deuterated counterpart by acting as a reuptake inhibitor for neurotransmitters, particularly norepinephrine and dopamine. The compound has a lower affinity for serotonin transporters. The inhibition of these transporters results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced alertness, increased heart rate, and appetite suppression.

  • Reuptake Inhibition Potency :
    • Norepinephrine: Ki3.2nMK_i\approx 3.2\,\text{nM}
    • Dopamine: Ki27.6nMK_i\approx 27.6\,\text{nM}
    • Serotonin: Ki153nMK_i\approx 153\,\text{nM} .

Applications in Research and Medicine

This compound is widely utilized across various scientific fields due to its unique properties:

  • Analytical Chemistry : It serves as an internal standard for quantifying mazindol in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
  • Pharmacokinetics : It is employed in studies examining the metabolism and pharmacokinetics of mazindol, allowing researchers to understand how the drug is processed within the body .
  • Clinical Toxicology : this compound is used to monitor drug levels in biological samples during forensic analysis .

Study on Dopamine Receptor Interaction

Recent research has highlighted the interaction of this compound with dopamine receptors. A study demonstrated that this compound acts as a partial agonist at D2-like receptors, exhibiting significant effects on adenylate cyclase activity and cyclic AMP (cAMP) formation. This study found that this compound had diminished potency compared to its unmodified form but still effectively modulated receptor activity .

CompoundReceptor TypePotency Change (fold)
This compoundD2R731.9-fold decrease
MazindolD2RBaseline

Pharmacological Characterization

Another investigation focused on the pharmacological properties of this compound concerning its effects on monoamine uptake transporters. The study reported that both mazindol and its deuterated form displayed similar inhibition profiles at norepinephrine and dopamine transporters, reinforcing their potential as therapeutic agents for conditions like attention deficit hyperactivity disorder (ADHD) and obesity .

Summary Table of Biological Activities

Activity TypeDescription
Neurotransmitter InhibitionInhibits reuptake of norepinephrine and dopamine; less effect on serotonin
Clinical ApplicationsUsed in pharmacokinetic studies, clinical toxicology, and as an internal standard in research
Research FindingsDemonstrated partial agonist activity at dopamine receptors; potential implications for ADHD

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing Mazindol-d4 with isotopic purity suitable for pharmacokinetic studies?

Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions (e.g., temperature, solvent purity, and deuterium source stability). Isotopic purity (>98%) is critical for minimizing interference in mass spectrometry analyses. Researchers should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate isotopic incorporation and purity . Parallel synthesis trials with varying catalyst systems (e.g., Pd/C vs. PtO₂) can optimize yield and reduce byproducts .

Q. How should researchers design controlled experiments to assess this compound’s stability under physiological pH conditions?

Stability studies must simulate physiological environments (pH 1.2–7.4) using buffered solutions. Accelerated degradation tests (e.g., 40°C for 14 days) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify degradation products. Control experiments should include non-deuterated Mazindol to benchmark degradation kinetics and validate deuterium’s stabilizing effect .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound animal studies?

Non-linear regression models (e.g., sigmoidal Emax) are suitable for dose-response analysis. Researchers must account for inter-subject variability by using mixed-effects models and report confidence intervals for EC₅₀ values. Data normalization to baseline measurements (e.g., locomotor activity in rodent models) reduces noise .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy outcomes for this compound?

Discrepancies often arise from differences in protein binding or metabolic clearance between models. To address this:

  • Compare free drug concentrations (unbound fraction) across systems using equilibrium dialysis.
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy .
  • Validate findings with positron emission tomography (PET) imaging in live tissue to confirm target engagement .

Q. What experimental strategies optimize the detection of this compound’s metabolites in complex biological matrices?

High-resolution metabolomics workflows (e.g., UPLC-QTOF-MS) coupled with isotopic pattern recognition algorithms can distinguish endogenous compounds from deuterated metabolites. Researchers should:

  • Use stable isotope-labeled internal standards for quantification.
  • Apply multivariate analysis (PCA or OPLS-DA) to identify metabolite clusters correlated with pharmacological activity .

Q. How should researchers design a double-blind, placebo-controlled study to evaluate this compound’s cognitive effects while minimizing bias?

  • Randomization: Stratify participants by baseline cognitive scores (e.g., MoCA) to ensure balanced groups.
  • Blinding: Use third-party compounding pharmacies to prepare identical this compound and placebo formulations.
  • Endpoint Selection: Combine objective measures (e.g., fMRI during cognitive tasks) with validated subjective scales (e.g., ADAS-Cog) .

Q. What analytical frameworks are effective for reconciling conflicting data on this compound’s selectivity for monoamine transporters?

  • Perform radioligand displacement assays with [³H]-labeled substrates (e.g., dopamine, norepinephrine) across multiple cell lines (e.g., HEK293 vs. primary neurons).
  • Apply Schild regression analysis to quantify competitive antagonism and assess non-competitive binding artifacts.
  • Cross-validate findings using CRISPR-edited transporter knockouts to isolate target effects .

Q. Methodological Guidance for Data Reporting

Q. How should researchers present conflicting pharmacokinetic parameters in this compound studies to ensure transparency?

  • Use forest plots to visualize inter-study variability in parameters like t1/2t_{1/2} or CmaxC_{\text{max}}.
  • Disclose methodological differences (e.g., sampling intervals, bioanalytical assays) in supplementary tables.
  • Apply the EQUATOR Network’s guidelines (e.g., STROBE for observational studies) to standardize reporting .

Q. What steps are critical for validating this compound’s analytical methods per ICH Q2(R1) guidelines?

  • Demonstrate specificity via forced degradation studies (heat, light, oxidation).
  • Establish linearity (r2>0.995r^2 > 0.995) across the expected concentration range (1–200 ng/mL).
  • Validate precision (CV < 15%) and accuracy (85–115% recovery) using spiked matrix samples .

Q. Ethical and Reproducibility Considerations

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for multi-center trials?

  • Implement Good Manufacturing Practice (GMP)-like protocols for small-scale synthesis.
  • Share raw spectral data (NMR, HRMS) via open-access repositories to enable cross-validation.
  • Use consensus reference standards from organizations like the USP to harmonize assays .

Q. What strategies ensure ethical compliance when using this compound in vulnerable populations (e.g., pediatric or geriatric cohorts)?

  • Conduct pre-trial pharmacokinetic modeling to minimize overdose risks.
  • Establish independent data monitoring boards (DMBs) to review adverse events.
  • Adopt WHO’s ethical guidelines for biomarker collection in longitudinal studies .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857955
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-50-8
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.